molecular formula C11H14BrNO2 B7845721 3-(3-bromophenyl)-N-(2-hydroxyethyl)propanamide

3-(3-bromophenyl)-N-(2-hydroxyethyl)propanamide

Cat. No.: B7845721
M. Wt: 272.14 g/mol
InChI Key: CRFBTEWXWCSREG-UHFFFAOYSA-N
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Description

3-(3-bromophenyl)-N-(2-hydroxyethyl)propanamide is an organic compound that features a bromophenyl group attached to a propanamide backbone with a hydroxyethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-bromophenyl)-N-(2-hydroxyethyl)propanamide typically involves the following steps:

    Bromination: The starting material, phenylpropanoic acid, undergoes bromination to introduce a bromine atom at the meta position of the phenyl ring.

    Amidation: The brominated intermediate is then reacted with 2-aminoethanol under appropriate conditions to form the desired amide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and solvent systems that facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

3-(3-bromophenyl)-N-(2-hydroxyethyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The bromophenyl group can be reduced to form phenyl derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) under appropriate conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

3-(3-bromophenyl)-N-(2-hydroxyethyl)propanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme interactions and inhibition.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 3-(3-bromophenyl)-N-(2-hydroxyethyl)propanamide exerts its effects depends on its interaction with molecular targets. For instance, in medicinal applications, it may inhibit specific enzymes or receptors, leading to therapeutic effects. The hydroxyethyl group can form hydrogen bonds, enhancing its binding affinity to biological targets.

Comparison with Similar Compounds

Similar Compounds

    3-(4-bromophenyl)-N-(2-hydroxyethyl)propanamide: Similar structure but with bromine at the para position.

    3-(3-chlorophenyl)-N-(2-hydroxyethyl)propanamide: Chlorine instead of bromine.

    3-(3-bromophenyl)-N-(2-methoxyethyl)propanamide: Methoxyethyl group instead of hydroxyethyl.

Uniqueness

3-(3-bromophenyl)-N-(2-hydroxyethyl)propanamide is unique due to the specific positioning of the bromine atom and the hydroxyethyl group, which can influence its reactivity and binding properties. This makes it a valuable compound for targeted research and applications.

Properties

IUPAC Name

3-(3-bromophenyl)-N-(2-hydroxyethyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO2/c12-10-3-1-2-9(8-10)4-5-11(15)13-6-7-14/h1-3,8,14H,4-7H2,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRFBTEWXWCSREG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CCC(=O)NCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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